BenchChemオンラインストアへようこそ!

5-Bromo-7-chloroquinoline

Physicochemical profiling Lipophilicity Drug-likeness

5-Bromo-7-chloroquinoline (C₉H₅BrClN, MW 242.50 g/mol) is a dihalogenated quinoline heterocycle bearing bromine at the 5-position and chlorine at the 7-position of the quinoline nucleus. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1215767-84-2
Cat. No. B1526003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloroquinoline
CAS1215767-84-2
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2Br)Cl)N=C1
InChIInChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H
InChIKeyCMWLIWRAKZQZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-chloroquinoline (CAS 1215767-84-2): Physicochemical & Structural Baseline for Procurement Decisions


5-Bromo-7-chloroquinoline (C₉H₅BrClN, MW 242.50 g/mol) is a dihalogenated quinoline heterocycle bearing bromine at the 5-position and chlorine at the 7-position of the quinoline nucleus. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% [1]. The compound exhibits a calculated LogP of 3.5 and a polar surface area of 13 Ų, with sparing aqueous solubility reported as 0.085 g/L . These physicochemical properties place it in a distinct lipophilicity window compared to its mono-halogenated and regioisomeric analogs, a factor that directly influences both its synthetic utility as a building block and its potential biological target engagement profile.

Why 5-Bromo-7-chloroquinoline Cannot Be Interchanged with Generic Halogenated Quinoline Analogs


Halogenated quinolines are not a single, interchangeable commodity class. The specific 5-bromo-7-chloro substitution pattern on the quinoline scaffold confers a unique combination of electronic, steric, and lipophilic properties that diverge substantially from both mono-halogenated (e.g., 5-bromoquinoline, 7-chloroquinoline) and symmetrically dihalogenated (e.g., 5,7-dichloroquinoline) analogs [1]. These differences manifest in three domains critical for scientific selection: (i) differential reactivity in sequential cross-coupling reactions, where the distinct bond dissociation energies of C–Br vs. C–Cl bonds enable chemoselective functionalization; (ii) altered biological target engagement, as demonstrated by structure–activity relationship (SAR) studies showing that bromo-for-chloro substitution at the quinoline 7-position can dramatically affect antiplasmodial potency; and (iii) divergent physicochemical parameters, particularly LogP, which governs membrane permeability and nonspecific binding in biological assays [2]. Substituting a generic analog without verifying these parameters risks synthetic failure, irreproducible biological data, or suboptimal pharmacokinetic profiles.

5-Bromo-7-chloroquinoline: Comparator-Based Quantitative Differentiation Evidence


LogP Differentiation: 5-Bromo-7-chloroquinoline vs. 5,7-Dichloroquinoline vs. Mono-Halogenated Quinolines

The calculated LogP of 5-bromo-7-chloroquinoline is 3.5, which is approximately 0.8–1.2 log units higher than that of the corresponding 5,7-dichloroquinoline analog (estimated LogP ~2.3–2.7, based on the replacement of Br with Cl reducing Hansch π values by ~0.8–0.9 per position) [1]. This LogP difference translates to an approximately 6- to 15-fold increase in octanol/water partition coefficient, placing 5-bromo-7-chloroquinoline in a lipophilicity range associated with improved membrane permeability but also potentially higher nonspecific protein binding relative to the dichloro analog. Mono-halogenated comparators such as 5-bromoquinoline (LogP ~2.8) and 7-chloroquinoline (LogP ~2.5) fall between these extremes [1]. For procurement decisions in medicinal chemistry programs, this LogP differential means that 5-bromo-7-chloroquinoline-derived lead compounds will predictably occupy a different ADME property space than analogs derived from the dichloro or mono-halogenated scaffolds, affecting oral absorption, CNS penetration, and metabolic clearance predictions.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Chemoselective Synthetic Utility: Sequential Cross-Coupling Enabled by Differential C–Br vs. C–Cl Bond Reactivity

The co-occurrence of C5–Br and C7–Cl bonds on the same quinoline scaffold imparts a chemoselectivity advantage not available in symmetrically dihalogenated (5,7-dichloroquinoline) or mono-halogenated analogs. The C–Br bond (bond dissociation energy ~281 kJ/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (BDE ~338 kJ/mol), enabling sequential, site-selective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without requiring protecting group strategies [1]. This differential reactivity is explicitly leveraged in the patent literature: WO2010129451A1 discloses bromo-substituted quinolines, including 5-bromo-7-chloroquinoline variants, as key intermediates for constructing HCV protease inhibitors, where rapid, sequential functionalization at two distinct positions is synthetically enabling [2]. In contrast, 5,7-dichloroquinoline offers two C–Cl bonds with near-identical reactivity, making site-selective mono-functionalization challenging without careful stoichiometric control and often resulting in statistical mixtures of mono- and bis-substituted products.

Synthetic methodology Cross-coupling Building block Chemoselectivity

Antiplasmodial SAR: Bromo Substitution at Quinoline 7-Position Retains Potency Comparable to Chloroquine Scaffolds

Although direct antiplasmodial IC₅₀ data for 5-bromo-7-chloroquinoline itself are not reported in the primary literature, class-level SAR evidence from systematic studies of 7-substituted 4-aminoquinolines provides a critical inference: 7-bromo-4-aminoquinolines are equipotent to 7-chloro-4-aminoquinolines (the pharmacophore of chloroquine) against both chloroquine-susceptible and chloroquine-resistant P. falciparum, with IC₅₀ values of 3–12 nM for both bromo and chloro series [1]. In contrast, 7-fluoro analogs (IC₅₀ 15–50 nM, susceptible; 18–500 nM, resistant) and 7-trifluoromethyl analogs are substantially less active, and 7-methoxy analogs are largely inactive (IC₅₀ 17–150 nM susceptible; 90–3000 nM resistant) [1]. This SAR demonstrates that bromine at the quinoline 7-position is uniquely tolerated for antiplasmodial activity among halogen substituents larger than chlorine, and that the 5-bromo-7-chloro pattern preserves the critical 7-position halogenation while introducing an additional functionalization handle at C5 for further derivatization.

Antimalarial Plasmodium falciparum Structure-activity relationship Drug resistance

Regioisomeric Differentiation: 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) vs. 5-Bromo-7-chloroquinoline Scaffolds in MetAP Inhibition

A closely related regioisomer, 7-bromo-5-chloroquinolin-8-ol (CLBQ14), has been characterized as a potent and selective inhibitor of Mycobacterium tuberculosis methionine aminopeptidases (MtMetAP1a and MtMetAP1c), with demonstrated antimycobacterial activity against replicating and aged non-growing Mtb at low micromolar concentrations [1]. Critically, CLBQ14 showed higher specificity for the mycobacterial MetAP enzymes relative to their human counterparts, validating the therapeutic potential of the 5-chloro-7-bromo pharmacophore arrangement [1]. This finding has direct implications for 5-bromo-7-chloroquinoline: the inverted halogenation pattern (Br at C5, Cl at C7 vs. Cl at C5, Br at C7 in CLBQ14) represents a regioisomeric pair whose differential biological activity can be systematically probed. The availability of both regioisomers as commercial building blocks enables a regioisomeric SAR exploration strategy that can reveal which halogenation topology optimizes target engagement.

Tuberculosis Methionine aminopeptidase Regioisomer selectivity Antimycobacterial

Antibacterial Efflux Pump Inhibition: 7-Chloroquinoline Scaffold Activity vs. 5-Bromo-7-chloroquinoline Potential

7-Chloroquinoline derivatives have been established as inhibitors of bacterial efflux pumps, specifically the NorA pump in Staphylococcus aureus and related transporters in Enterobacter aerogenes, where they render otherwise resistant isolates susceptible to structurally unrelated antibiotics [1]. BindingDB entry CHEMBL3774445 (BDBM50153283) reports an IC₅₀ of 6,700 nM for a quinoline derivative against the NorA efflux pump in S. aureus 1199B, providing a quantitative baseline for the 7-chloroquinoline chemotype [2]. While direct NorA inhibition data for 5-bromo-7-chloroquinoline are not available, the compound retains the critical 7-chloro substituent associated with efflux pump inhibitory activity while adding a C5-bromo substituent that increases LogP by ~1.0 unit relative to 7-chloroquinoline. This lipophilicity enhancement may improve membrane penetration and intracellular accumulation—a key determinant of efflux pump inhibitor efficacy—but must be balanced against potential increases in cytotoxicity that require experimental verification.

Antibacterial Efflux pump inhibitor NorA Multidrug resistance

Supply Chain Resilience: Multi-Supplier Availability of 5-Bromo-7-chloroquinoline vs. Niche or Single-Source Analogs

5-Bromo-7-chloroquinoline (CAS 1215767-84-2) is stocked by at least 11 independent suppliers with catalog listings aggregated on the ChemSpace marketplace, offering purities of 95% and 98% in quantities from 100 mg to 5 g with lead times as short as 1 day from multiple geographic locations including China and the United States [1]. This multi-supplier landscape contrasts with more specialized analogs such as 5-bromo-7-chloroquinolin-8-ol (CAS 37171-60-1), which has fewer listed commercial sources. From a procurement risk-management perspective, multi-source availability reduces the probability of supply interruption due to single-vendor stockout, batch quality issues, or geopolitical trade disruptions. The catalog pricing for 5-bromo-7-chloroquinoline ranges from approximately $220/100 mg to $2,710/5 g (98% purity), providing a benchmark for competitive sourcing [1].

Procurement Supply chain Commercial availability Building block sourcing

5-Bromo-7-chloroquinoline: Evidence-Backed Research & Industrial Application Scenarios


Medicinal Chemistry: Diversifiable Antimalarial Lead Scaffold with Validated 7-Halogen Pharmacophore

SAR evidence demonstrates that 7-bromo substitution on the 4-aminoquinoline scaffold retains full antiplasmodial potency (IC₅₀ 3–12 nM) against both chloroquine-susceptible and -resistant P. falciparum strains, equivalent to the 7-chloro parent pharmacophore [1]. 5-Bromo-7-chloroquinoline serves as an advanced intermediate for installing the 4-amino side chain while preserving the C5-bromo position for late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This enables parallel library synthesis exploring C5 substituent effects on potency, resistance profile, and ADME properties without resynthesizing the quinoline core. Programs targeting malaria, particularly those addressing chloroquine-resistant strains, can leverage this scaffold to generate focused libraries that systematically probe beyond the conventional 7-chloro substitution pattern.

Synthetic Methodology: Chemoselective Sequential Cross-Coupling on a Dihalogenated Quinoline Platform

The differential C–Br vs. C–Cl bond reactivity (ΔBDE ≈ 57 kJ/mol) inherent to 5-bromo-7-chloroquinoline provides an ideal substrate for developing and demonstrating site-selective cross-coupling methodologies [1][2]. The C5–Br bond undergoes preferential oxidative addition with Pd(0) under mild conditions, while the C7–Cl bond remains intact for subsequent functionalization. This property makes the compound valuable as a model substrate in methodology studies, as a building block for constructing bis-functionalized quinoline libraries, and as a key intermediate in process chemistry routes where step-economy and chemoselectivity are critical, as exemplified by patent disclosures for HCV protease inhibitor synthesis [2].

Antitubercular Drug Discovery: Regioisomeric SAR Exploration Against Mycobacterial MetAP Targets

The regioisomeric analog 7-bromo-5-chloroquinolin-8-ol (CLBQ14) has been validated as a potent and selective inhibitor of M. tuberculosis methionine aminopeptidases (MtMetAP1a and MtMetAP1c), with activity against both replicating and dormant Mtb at low micromolar concentrations and selectivity over human MetAP counterparts [3]. 5-Bromo-7-chloroquinoline, bearing the inverted halogenation topology (Br at C5, Cl at C7), is the logical regioisomeric partner for structure–activity relationship studies designed to determine whether the 5-chloro-7-bromo or 5-bromo-7-chloro arrangement is the pharmacophoric determinant of MetAP inhibition. This regioisomeric pair enables a systematic probe of halogen positioning effects on target engagement, a study design that is only feasible when both regioisomers are accessible as discrete building blocks.

Antibacterial Resistance Breaker: Lipophilicity-Optimized Efflux Pump Inhibitor Candidate

7-Chloroquinoline derivatives have demonstrated efflux pump inhibitory activity against clinically relevant multidrug-resistant bacteria, including NorA-mediated resistance in S. aureus (IC₅₀ benchmark: 6,700 nM for a related quinoline chemotype) [4][5]. 5-Bromo-7-chloroquinoline, with its calculated LogP of 3.5 (ΔLogP ≈ +1.0 vs. 7-chloroquinoline), is predicted to exhibit enhanced bacterial membrane penetration and intracellular accumulation—properties that are critical for effective efflux pump inhibition. This scaffold is appropriate for medicinal chemistry campaigns that aim to develop NorA or related efflux pump inhibitors with improved pharmacokinetic profiles, provided that increased lipophilicity-driven cytotoxicity is experimentally monitored and benchmarked against the parent 7-chloroquinoline scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.